3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Description
Properties
Molecular Formula |
C4H3ClF2N2O2S |
|---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) |
InChI Key |
WUUJCIDGGHTSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(Difluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride often employs large-scale batch or continuous flow reactors to ensure efficient and high-yield synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Oxidation of the pyrazole ring or the difluoromethyl group can lead to the formation of various oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has been explored for its potential as a lead compound in the development of pharmaceuticals. Its biological activity is primarily attributed to its ability to act as an enzyme inhibitor. The sulfonyl chloride group can react with nucleophilic residues in enzyme active sites, making it valuable for designing therapeutic agents targeting various biological pathways.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, the compound demonstrated significant anti-inflammatory effects in vitro, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases.
Agrochemicals
The compound has also gained attention for its potential applications in agriculture, particularly as an antifungal agent. Studies have shown that derivatives of pyrazole compounds exhibit significant antifungal activity against various plant pathogens.
Antifungal Activity
A study demonstrated that certain derivatives of this compound exhibited effective antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that this compound could be developed into a new class of fungicides .
Synthesis of Heterocyclic Compounds
This compound serves as an intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities.
Synthesis Overview
The synthesis typically involves the reaction of 3-(difluoromethyl)-1H-pyrazole with chlorosulfonic acid, which can be performed under controlled conditions to optimize yield and minimize by-products. The following table summarizes some synthetic routes and their yields:
| Synthetic Route | Yield (%) |
|---|---|
| Reaction with chlorosulfonic acid | 85 |
| Coupling with amines to form sulfonamide derivatives | 70 |
| Modification to form pyrazole derivatives | 75 |
Material Science
In material science, this compound is being investigated for its potential use in developing new materials with unique properties. Its ability to form covalent bonds with various substrates makes it a candidate for creating functionalized surfaces.
Potential Applications
Research is ongoing into using this compound as a building block for advanced materials, including coatings and polymers that require specific chemical functionalities .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the 1-methyl-3-CF₃ derivative increases thermal stability but reduces nucleophilic reactivity compared to the difluoromethyl (CF₂H) variant .
- Ring Position: Substitution at the pyrazole 4-position (e.g., sulfonyl chloride) enhances electrophilicity, favoring nucleophilic substitution reactions. Nitro groups at the 4-position (as in ) increase acidity but limit solubility in non-polar solvents.
- Heterocyclic Core : Pyridine-based analogues (e.g., ) exhibit distinct electronic properties due to the aromatic nitrogen, altering binding kinetics in biological systems.
Fluorine Effects :
Industrial and Environmental Considerations
- Cost-Efficiency : The Bayer-Solvay synthesis route for this compound (via difluoroacetyl fluoride) is preferred for its short steps and high yield (~89%) but requires specialized equipment to handle volatile dimethylamine byproducts .
- Waste Management : Pyridine-based derivatives generate fewer halogenated wastes compared to chlorinated intermediates (e.g., vs. ).
Biological Activity
3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. The compound features a unique structure consisting of a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. This specific configuration allows for significant interactions with biological targets, making it a valuable candidate in medicinal chemistry and agrochemical applications.
- Molecular Formula : CHClFNOS
- Molecular Weight : 230.62 g/mol
The biological activity of this compound is primarily attributed to its ability to function as an enzyme inhibitor. The sulfonyl chloride moiety is highly reactive towards nucleophilic residues present in enzyme active sites, which can lead to covalent modification and subsequent inhibition of enzyme activity. This mechanism is critical in the design of therapeutic agents targeting various diseases.
Biological Activity and Applications
The compound has shown promise in several areas:
- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to significant biological effects depending on the target enzyme involved.
- Therapeutic Potential : Research indicates that derivatives of this compound may serve as effective treatments for diseases such as human African trypanosomiasis (HAT) by targeting specific enzymes like N-myristoyltransferase (NMT) .
- Agrochemical Applications : Due to its structural properties, this compound can also be used in the synthesis of biologically active molecules relevant to agriculture.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | CHFNO | Contains a carboxylic acid group instead of a sulfonyl chloride |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | CHFNO | Features an amide functional group |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonamide | CHFNOS | Contains a sulfonamide group instead of sulfonyl chloride |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of various derivatives of pyrazole compounds, including those related to this compound:
- Inhibition Studies : A study on pyrazole sulfonamides indicated that modifications could enhance blood-brain barrier permeability, crucial for treating CNS-related diseases .
- Anti-inflammatory Activity : Compounds derived from similar pyrazole structures have exhibited significant anti-inflammatory properties, with IC50 values comparable or superior to established anti-inflammatory drugs like diclofenac .
- Metabolic Stability : Research has shown that certain difluoromethylated sulfonamides demonstrate improved metabolic stability and reduced turnover rates, which are essential for effective drug development .
Q & A
Q. How can crystallographic data resolve ambiguities in regioselectivity during heterocyclic ring formation?
- Methodological Answer : SC-XRD can unambiguously assign regioisomers in pyrazole derivatives. For example, in 4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones, crystallography confirmed sulfur positioning at C3, ruling out alternative tautomers. Pairing crystallography with 2D NMR (e.g., NOESY) validates solution-phase structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
